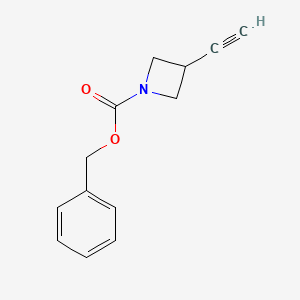

Benzyl 3-ethynylazetidine-1-carboxylate

CAS No.:

Cat. No.: VC13696457

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13NO2 |

|---|---|

| Molecular Weight | 215.25 g/mol |

| IUPAC Name | benzyl 3-ethynylazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H13NO2/c1-2-11-8-14(9-11)13(15)16-10-12-6-4-3-5-7-12/h1,3-7,11H,8-10H2 |

| Standard InChI Key | PZQXEWPCRQESSC-UHFFFAOYSA-N |

| SMILES | C#CC1CN(C1)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C#CC1CN(C1)C(=O)OCC2=CC=CC=C2 |

Introduction

Benzyl 3-ethynylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidine derivatives. It features a benzyl group attached to an azetidine ring, which is a four-membered heterocycle containing nitrogen. The compound's molecular formula is C12H11NO2, although some sources may slightly vary in their molecular weight calculations, typically around 215.25 g/mol.

Synthesis Methods

The synthesis of Benzyl 3-ethynylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl halides under basic conditions. A common method includes using potassium carbonate in methanol at low temperatures to facilitate the reaction. The general approach involves:

-

Formation of Azetidine: Starting with suitable precursors like benzylamine.

-

Ethynylation: Introducing an ethynyl group through nucleophilic substitution or coupling reactions.

Chemical Reactions and Applications

Benzyl 3-ethynylazetidine-1-carboxylate can undergo various chemical reactions:

-

Oxidation: Using oxidizing agents like potassium permanganate to form oxides.

-

Reduction: Employing reducing agents such as lithium aluminum hydride to produce reduced forms.

-

Substitution: Replacing the benzyl group with other functional groups under appropriate conditions.

These reactions make it a versatile compound for both chemical synthesis and biological studies.

Biological Activity and Research Applications

This compound has shown potential in biological research, particularly in the development of biologically active molecules, including potential pharmaceuticals. It exhibits antimicrobial activity against several bacterial strains and has been studied for its anticancer properties.

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. |

| Anticancer Potential | Preliminary studies indicate inhibition of cancer cell proliferation in cell lines like MCF-7 and A549. |

Comparison with Similar Compounds

Benzyl 3-ethynylazetidine-1-carboxylate is distinct from other azetidine derivatives due to its benzyl group, which influences its reactivity and biological interactions. For example, tert-Butyl 3-ethynylazetidine-1-carboxylate has a tert-butyl group instead, affecting its properties and applications .

| Compound | Description |

|---|---|

| tert-Butyl 3-ethynylazetidine-1-carboxylate | Similar structure but with a tert-butyl group instead of benzyl. |

| Benzyl 3-hydroxyazetidine-1-carboxylate | Features a hydroxyl group instead of an ethynyl group. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume